molecular formula C15H9ClFN3O2 B6240525 4-[(3-chloro-4-fluorophenyl)amino]quinazoline-6-carboxylic acid CAS No. 2375269-19-3

4-[(3-chloro-4-fluorophenyl)amino]quinazoline-6-carboxylic acid

Cat. No.: B6240525
CAS No.: 2375269-19-3
M. Wt: 317.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-chloro-4-fluorophenyl)amino]quinazoline-6-carboxylic acid typically involves a multi-step process:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring cost-effectiveness and safety in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

4-[(3-chloro-4-fluorophenyl)amino]quinazoline-6-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: Due to the presence of halogens (chlorine and fluorine), the compound can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its functional groups and overall structure.

    Carboxylation and Decarboxylation: The carboxylic acid group can be involved in carboxylation and decarboxylation reactions.

Common Reagents and Conditions

    Bases: Sodium hydroxide, potassium carbonate.

    Solvents: Dimethylformamide, dimethyl sulfoxide.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different quinazoline derivatives.

Scientific Research Applications

4-[(3-chloro-4-fluorophenyl)amino]quinazoline-6-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(3-chloro-4-fluorophenyl)amino]quinazoline-6-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(3-chloro-4-fluorophenyl)amino]quinazoline-6-carboxamide
  • 4-[(3-chloro-4-fluorophenyl)amino]quinazoline-6-sulfonic acid
  • 4-[(3-chloro-4-fluorophenyl)amino]quinazoline-6-phosphonic acid

Uniqueness

Compared to similar compounds, 4-[(3-chloro-4-fluorophenyl)amino]quinazoline-6-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its combination of a quinazoline core with a carboxylic acid group and halogenated phenyl ring makes it particularly versatile for various research applications.

Properties

CAS No.

2375269-19-3

Molecular Formula

C15H9ClFN3O2

Molecular Weight

317.7

Purity

0

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.